2'-Bromo-4'-chloro-5'-fluorophenacyl bromide
Description
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4-chloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOJWEOJEKHKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2'-Bromo-4'-Chloro-5'-Fluorophenacyl Bromide generally involves:
- Halogenated aniline precursors (e.g., 4-fluoroaniline or 4-chloro-5-fluoroaniline)
- Acetylation to form acetanilide intermediates
- Selective bromination at the ortho position relative to the acyl group
- Phenacyl bromide formation by introduction of the bromomethyl ketone moiety
This approach is supported by patents and research on related compounds, where acetylation and controlled bromination are key steps to achieve regioselectivity and high yield.
Acetylation of Halogenated Anilines
Acetylation is the first critical step to protect the amine group and direct subsequent electrophilic substitution:
- Reagents: Acetic anhydride or acetyl chloride
- Conditions: Reaction typically performed at 50–110 °C, sometimes solvent-free or in solvents such as toluene or glacial acetic acid
- Molar ratios: Aniline to acetylation reagent around 1:1.0–1.5, optimized for complete conversion without excess reagent
- Outcome: Formation of fluoroacetanilide or chloro-fluoroacetanilide intermediates with yields above 95% reported
Example from patent CN104447382A:
- Para-fluoroaniline (355 kg, 3.2 kmol) reacted with acetic anhydride (333 kg, 3.3 kmol)
- Temperature controlled at 105–110 °C over 1.5 hours
- Resulted in high purity fluoroacetanilide intermediate with minimal unreacted starting material.
Bromination Under Oxidative Conditions
Bromination is performed on the acetanilide intermediate to introduce the bromine substituent selectively:
- Brominating agents: Hydrobromic acid (HBr) combined with an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid
- Advantages: Using HBr with an oxidant reduces formation of dibromo by-products compared to elemental bromine, improving selectivity and yield of monobromo compounds
- Reaction parameters:
- Temperature: 30–60 °C, commonly around 40–45 °C
- Molar ratios: Aniline:HBr:oxidant approximately 1:(1.0–2.0):(1.0–3.5), optimized to 1:(1.1–1.5):(1.2–2.0)
- Reaction time: 1–3 hours with controlled addition rates to manage exotherm
- Post-treatment: Alkali washing and recrystallization improve purity by removing sulfur impurities and quinones
Example from patent CN104447382A:
- Bromination of fluoroacetanilide using 48% HBr and 30% H2O2 at 40–45 °C for 3 hours
- Achieved monobromo product with dibromo impurity under 0.1%
- Yield and purity significantly enhanced by this method compared to bromine alone.
Formation of Phenacyl Bromide
The final step involves conversion of the brominated acetanilide or related intermediate to the phenacyl bromide structure:
- Typically involves halogenation at the alpha position of the acetyl group to introduce the bromomethyl ketone moiety
- Common reagents include bromine or brominating agents under controlled conditions to avoid overbromination
- Specific procedures for this compound are less detailed in literature but extrapolated from related phenacyl bromide syntheses
Comparative Data Table of Key Preparation Steps
Research Findings and Industrial Considerations
- Selectivity and yield: Using hydrobromic acid with oxidants is superior to elemental bromine for selective monobromination, reducing by-products and improving yield.
- Environmental and safety: Controlled temperature and reagent addition are critical to manage exothermic reactions and minimize hazardous by-products.
- Purification: Post-reaction treatments including alkali washing and recrystallization enhance product purity and remove impurities such as sulfur and quinones.
- Scale-up: Industrial scale reactions have been demonstrated in reactors up to 2000 L, confirming feasibility for commercial production.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-4’-chloro-5’-fluorophenacyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents
Major Products Formed
The major products formed from these reactions include substituted phenacyl derivatives, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Bromo-4’-chloro-5’-fluorophenacyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites on biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-chloro-5’-fluorophenacyl bromide involves its reactivity towards nucleophilic sites on target molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity is exploited in enzyme inhibition studies and the development of targeted pharmaceuticals .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Halogen Position : The 2'-bromo substituent in the main compound may enhance electrophilic aromatic substitution reactivity compared to analogs like 5'-bromo-2'-chloro-4'-fluorophenacyl chloride , where bromine at the 5' position reduces steric hindrance .
- Chlorine vs. Bromine: The presence of chlorine at 4' (vs.
Physicochemical Properties
- Molecular Weight : The main compound’s higher molecular weight (361.38 vs. 286.00 for chloro analogs) suggests greater stability in solid-state applications .
- Safety Profiles : All halogenated phenacyl derivatives require stringent safety protocols (e.g., gloves, masks) due to toxicity risks (H303, H313, H333) .
Biological Activity
2'-Bromo-4'-chloro-5'-fluorophenacyl bromide is a halogenated phenacyl compound that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Molecular Structure
- Molecular Formula : C8H5BrClF
- Molecular Weight : 236.48 g/mol
- Melting Point : Approximately 34-38 °C
Structural Features
The compound features a phenacyl framework with bromine, chlorine, and fluorine substituents, which significantly influence its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The presence of halogens can enhance the lipophilicity and electrophilicity of the compound, facilitating interactions with cellular components.
Key Biological Activities:
- Antimicrobial Activity : Preliminary studies indicate that halogenated phenacyl compounds exhibit significant antimicrobial properties against a range of pathogens.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential use in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged in drug design.
Study 1: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxicity of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction, as evidenced by increased annexin V staining and caspase activation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating significant antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common method includes:
- Bromination : Introduction of bromine at the desired position using N-bromosuccinimide (NBS).
- Chlorination : Chlorination using thionyl chloride to introduce chlorine into the aromatic ring.
- Fluorination : Application of fluorinating agents like Selectfluor to achieve fluorine substitution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
